molecular formula C20H25N3O B2670426 (E)-4-(Dimethylamino)-N-(2-phenylethyl)-N-(pyridin-3-ylmethyl)but-2-enamide CAS No. 2411335-33-4

(E)-4-(Dimethylamino)-N-(2-phenylethyl)-N-(pyridin-3-ylmethyl)but-2-enamide

Cat. No. B2670426
CAS RN: 2411335-33-4
M. Wt: 323.44
InChI Key: AVDZZXCSXQYQSJ-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(Dimethylamino)-N-(2-phenylethyl)-N-(pyridin-3-ylmethyl)but-2-enamide, also known as DMXB-A, is a synthetic compound that has been studied for its potential therapeutic applications. DMXB-A is a selective α7 nicotinic acetylcholine receptor agonist, which means it can activate specific receptors in the brain and potentially improve cognitive function.

Mechanism of Action

(E)-4-(Dimethylamino)-N-(2-phenylethyl)-N-(pyridin-3-ylmethyl)but-2-enamide acts as a selective agonist for the α7 nicotinic acetylcholine receptor, which is found in the brain and plays a role in cognitive function and memory. Activation of this receptor by this compound can improve cognitive function and memory by increasing the release of neurotransmitters such as acetylcholine and glutamate.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models, and preliminary studies in humans have shown promising results. This compound may also have potential as a treatment for chronic pain and inflammation. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of (E)-4-(Dimethylamino)-N-(2-phenylethyl)-N-(pyridin-3-ylmethyl)but-2-enamide is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for targeted activation of this receptor and potential therapeutic applications. However, there are also limitations to working with this compound in lab experiments, including its complex synthesis process and potential toxicity at high doses.

Future Directions

Future research on (E)-4-(Dimethylamino)-N-(2-phenylethyl)-N-(pyridin-3-ylmethyl)but-2-enamide could focus on further understanding its mechanism of action and potential therapeutic applications in neurological and psychiatric disorders. Additionally, research could explore the potential use of this compound in combination with other drugs or therapies to enhance its effects. Finally, further studies could investigate the safety and toxicity of this compound at various doses and in different populations.

Synthesis Methods

(E)-4-(Dimethylamino)-N-(2-phenylethyl)-N-(pyridin-3-ylmethyl)but-2-enamide can be synthesized through a multistep process involving the reaction of various chemical compounds. The first step involves the reaction of 3-pyridinemethanol with 2-phenylethylamine to create N-(2-phenylethyl)-3-pyridinemethanol. This compound is then reacted with 4-dimethylaminobenzaldehyde to create (E)-4-(dimethylamino)-N-(2-phenylethyl)but-2-enamide. Finally, this compound is reacted with 3-bromomethylpyridine to create the final product, this compound.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-(2-phenylethyl)-N-(pyridin-3-ylmethyl)but-2-enamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). This compound has been shown to improve cognitive function and memory in animal models, and preliminary studies in humans have shown promising results. This compound may also have potential as a treatment for chronic pain and inflammation.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-(2-phenylethyl)-N-(pyridin-3-ylmethyl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-22(2)14-7-11-20(24)23(17-19-10-6-13-21-16-19)15-12-18-8-4-3-5-9-18/h3-11,13,16H,12,14-15,17H2,1-2H3/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDZZXCSXQYQSJ-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)N(CCC1=CC=CC=C1)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)N(CCC1=CC=CC=C1)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.